An In-Depth Technical Guide to Methyl 2-amino-5-bromopyrimidine-4-carboxylate
An In-Depth Technical Guide to Methyl 2-amino-5-bromopyrimidine-4-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Versatile Building Block in Medicinal Chemistry
Methyl 2-amino-5-bromopyrimidine-4-carboxylate is a substituted pyrimidine derivative that has garnered significant interest within the scientific community, particularly in the realm of drug discovery and development. Its chemical structure, featuring a pyrimidine core functionalized with an amino group, a bromine atom, and a methyl carboxylate, makes it a highly versatile synthetic intermediate. The strategic placement of these functional groups provides multiple reaction sites for chemical modification, enabling the construction of complex molecular architectures with diverse biological activities. This guide provides a comprehensive overview of this compound, from its fundamental properties to its synthesis and applications, tailored for professionals in the pharmaceutical and life sciences sectors.
The Chemical Abstracts Service (CAS) has assigned the number 1034737-23-9 to Methyl 2-amino-5-bromopyrimidine-4-carboxylate. This unique identifier is crucial for accurately identifying the compound in databases, publications, and commercial listings.
Physicochemical Properties
A thorough understanding of the physicochemical properties of a compound is fundamental to its application in research and development. Below is a summary of the key properties of Methyl 2-amino-5-bromopyrimidine-4-carboxylate.
| Property | Value | Source |
| CAS Number | 1034737-23-9 | |
| Molecular Formula | C7H7BrN2O2 | Inferred from name |
| Molecular Weight | 232.04 g/mol | |
| Appearance | Typically a solid, powder or crystalline form | [1] |
| Purity | Often available at ≥98% | [2] |
Synthesis and Methodologies
The synthesis of pyrimidine derivatives is a cornerstone of medicinal chemistry. While specific, detailed synthetic routes for Methyl 2-amino-5-bromopyrimidine-4-carboxylate are not extensively documented in publicly available literature, general methods for the synthesis of substituted pyrimidines can be adapted. One common approach involves the condensation of a three-carbon component with an amidine.
A plausible synthetic pathway could start from a more readily available precursor like 2-aminopyrimidine. Bromination of the pyrimidine ring, often using a reagent like N-bromosuccinimide (NBS), can introduce the bromine atom at the 5-position.[3] Subsequent steps would involve the introduction of the carboxylate group at the 4-position, which can be a more complex transformation.
Illustrative Synthetic Workflow
The following diagram illustrates a generalized synthetic workflow for producing substituted pyrimidines, which could be conceptually applied to the synthesis of Methyl 2-amino-5-bromopyrimidine-4-carboxylate.
Caption: Generalized workflow for the synthesis of the target compound.
Applications in Drug Discovery and Development
The pyrimidine scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of approved drugs and clinical candidates.[4] The unique substitution pattern of Methyl 2-amino-5-bromopyrimidine-4-carboxylate makes it a valuable intermediate for synthesizing novel compounds with potential therapeutic applications.
The presence of the bromine atom is particularly significant as it allows for facile modification through various cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings.[5] This enables the introduction of a wide range of substituents at the 5-position, facilitating the exploration of structure-activity relationships (SAR) and the optimization of lead compounds. The amino group can also be functionalized to further expand the chemical diversity of the resulting molecules.
Derivatives of similar 2-aminopyrimidines have been investigated for a variety of therapeutic areas, including:
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Oncology: As inhibitors of kinases and other key proteins involved in cell cycle regulation and signal transduction.[6]
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Infectious Diseases: As antiviral and antibacterial agents.[7][8]
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Inflammatory Conditions: As modulators of inflammatory pathways.[5]
Logical Relationship in Drug Development
The following diagram illustrates the central role of this compound as a building block in the drug discovery process.
Caption: Role as an intermediate in drug discovery.
Safety and Handling
General Handling Precautions:
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Use in a well-ventilated area or under a fume hood.
-
Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Avoid inhalation of dust or vapors.
-
Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.
-
Store in a tightly sealed container in a cool, dry place.
For related compounds, hazards such as skin irritation, serious eye irritation, and respiratory irritation have been noted.[1][9][10]
Conclusion
Methyl 2-amino-5-bromopyrimidine-4-carboxylate is a valuable and versatile building block for the synthesis of novel compounds with potential therapeutic applications. Its unique chemical structure provides a platform for generating diverse molecular architectures, making it a key intermediate for researchers and scientists in the field of drug discovery and development. A thorough understanding of its properties, synthesis, and safe handling is essential for its effective utilization in the laboratory.
References
- Google Patents. CN113683571A - Preparation method of 2-methyl-5-bromopyrimidine.
- Google Patents. CN110642788A - Preparation method of 5-bromo-2-substituted pyrimidine compounds.
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NINGBO INNO PHARMCHEM CO.,LTD. The Essential Role of 2-Amino-5-bromopyrimidine in Modern Pharmaceutical Synthesis. [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. The Role of 2-Amino-5-bromopyridine in Modern Pharmaceutical Synthesis. [Link]
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PubMed Central (PMC). Recent Advances in Pyrimidine-Based Drugs. [Link]
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HETEROCYCLES. SYNTHESIS OF SOME 4-BROMOPYRIMIDINES AND CONDENSED 4-BROMOPYRIMIDINES BY ONE-POT REACTION. [Link]
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PubChem. Methyl 4-amino-5-bromopyridine-3-carboxylate | C7H7BrN2O2 | CID 72183373. [Link]
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Amerigo Scientific. Methyl 2-amino-5-bromopyrimidine-4-carboxylate. [Link]
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PubChem. Methyl 2-aminopyrimidine-5-carboxylate | C6H7N3O2 | CID 9793866. [Link]
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